4-Methoxybiphenyl
4-Methoxybiphenyl
4-Methoxybiphenyl is a biochemical.
Brand Name:
Vulcanchem
CAS No.:
613-37-6
VCID:
VC0516205
InChI:
InChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
SMILES:
COC1=CC=C(C=C1)C2=CC=CC=C2
Molecular Formula:
C13H12O
Molecular Weight:
184.23 g/mol
4-Methoxybiphenyl
CAS No.: 613-37-6
Inhibitors
VCID: VC0516205
Molecular Formula: C13H12O
Molecular Weight: 184.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 613-37-6 |
---|---|
Product Name | 4-Methoxybiphenyl |
Molecular Formula | C13H12O |
Molecular Weight | 184.23 g/mol |
IUPAC Name | 1-methoxy-4-phenylbenzene |
Standard InChI | InChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 |
Standard InChIKey | RHDYQUZYHZWTCI-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC=CC=C2 |
Appearance | Solid powder |
Boiling Point | 157 °C AT 10 MM HG |
Colorform | PLATES FROM ALCOHOL |
Density | 1.0278 AT 100 °C/4 °C |
Melting Point | 90.0 °C 90 °C |
Description | 4-Methoxybiphenyl is a biochemical. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | INSOL IN WATER; SOL IN ETHER, ETHANOL |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-Methoxybiphenyl; NSC 3793; NSC-3793; NSC3793; |
Reference | 1: Lau PL, Allen RW, Styring P. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein J Org Chem. 2013 Dec 17;9:2886-97. doi: 10.3762/bjoc.9.325. eCollection 2013. PubMed PMID: 24367454; PubMed Central PMCID: PMC3869343. 2: Tsutsumi T, Amakura Y, Okuyama A, Tanioka Y, Sakata K, Sasaki K, Maitani T. Application of an ELISA for PCB 118 to the screening of dioxin-like PCBs in retail fish. Chemosphere. 2006 Oct;65(3):467-73. Epub 2006 Mar 10. PubMed PMID: 16530250. 3: Glaser R, Knotts N, Wu Z, Barnes CL. Dipole Parallel-Alignment in the Crystal Structure of a Polar Biphenyl: 4'-Acetyl-4-Methoxybiphenyl (AMB). Cryst Growth Des. 2006;6(1):235-240. PubMed PMID: 19169419; PubMed Central PMCID: PMC2630165. 4: Lehmler HJ, Parkin S, Robertson LW. The three-dimensional structure of 3, 3', 5'-trichloro-4-methoxybiphenyl, a "coplanar" polychlorinated biphenyl (PCB) derivative. Chemosphere. 2002 Jan;46(3):485-8. PubMed PMID: 11829405. 5: Chandra A, Nair MG. Supercritical carbon dioxide extraction and quantification of bioactive neolignans from Magnolia virginiana flowers. Planta Med. 1995 Apr;61(2):192-5. PubMed PMID: 7753933. 6: Fry JR, Paterson P. Influence of the sulphation inhibitor, 2,6-dichloro-4-nitrophenol, on the production and conjugation, of 4-hydroxybiphenyl generated from 4-methoxybiphenyl by rat isolated hepatocytes. Biochem Pharmacol. 1987 Sep 15;36(18):3090-2. PubMed PMID: 3632729. 7: Fry JR. Influence of substrate concentration on the phase I and phase II metabolism of 4-methoxybiphenyl by rat isolated hepatocytes. Xenobiotica. 1987 Jun;17(6):751-8. PubMed PMID: 3630209. 8: Paterson P, Fry JR. Influence of cytochrome P-450 type on the pattern of conjugation of 4-hydroxybiphenyl generated from biphenyl or 4-methoxybiphenyl. Xenobiotica. 1985 Jun;15(6):493-502. PubMed PMID: 4036173. 9: Paterson P, Fry JR. The effect of ascorbic acid on the conjugation of 4-hydroxybiphenyl in rat isolated hepatocytes. Xenobiotica. 1983 Oct;13(10):607-10. PubMed PMID: 6673373. 10: Smith RV, Milton SA, Davis PJ. Microbial models of mammalian metabolism: O-dealkylation of para-alkoxybiphenyls. Appl Environ Microbiol. 1982 Jul;44(1):149-52. PubMed PMID: 6812499; PubMed Central PMCID: PMC241982. 11: Clark AM, El-Feraly FS, Li WS. Antimicrobial activity of phenolic constituents of Magnolia grandiflora L. J Pharm Sci. 1981 Aug;70(8):951-2. PubMed PMID: 7310672. 12: Fry JR. A comparison of biphenyl 4-hydroxylation and 4-methoxybiphenyl O-demethylation in rat liver microsomes. Biochem Pharmacol. 1981 Jul 15;30(14):1915-9. PubMed PMID: 7271882. 13: Maass WS, Hutzinger O. Metabolism of 4-chlorobiphenyl by lichens. Arch Environ Contam Toxicol. 1975-1976;3(4):470-8. PubMed PMID: 816260. 14: Bridges JW, Creaven PJ, Williams RT. The fluorescence of some biphenyl derivatives. Biochem J. 1965 Sep;96(3):872-8. PubMed PMID: 5862424; PubMed Central PMCID: PMC1207230. |
PubChem Compound | 11943 |
Last Modified | Nov 11 2021 |
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